molecular formula C4H3IO B1589784 2-Iodofuran CAS No. 54829-48-0

2-Iodofuran

Cat. No.: B1589784
CAS No.: 54829-48-0
M. Wt: 193.97 g/mol
InChI Key: ICWZZNUEYMBBRB-UHFFFAOYSA-N
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Description

2-Iodofuran is an organic compound with the molecular formula C₄H₃IO It is a derivative of furan, where an iodine atom is substituted at the second position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodofuran can be synthesized through several methods. One common approach involves the iodination of furan. This can be achieved by reacting furan with iodine in the presence of an oxidizing agent such as silver sulfate or nitric acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Iodofuran undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: this compound can be oxidized to form furan-2-carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form furan or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents) in anhydrous conditions.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Various substituted furans depending on the nucleophile used.

    Oxidation: Furan-2-carboxylic acid.

    Reduction: Furan.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique among halogenated furans due to the large atomic radius and lower electronegativity of iodine, which makes it highly reactive in substitution reactions. This reactivity is advantageous in organic synthesis, allowing for the efficient introduction of various substituents into the furan ring.

Properties

IUPAC Name

2-iodofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IO/c5-4-2-1-3-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWZZNUEYMBBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468659
Record name 2-iodofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54829-48-0
Record name 2-iodofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodofuran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 2-Iodofuran in organic synthesis?

A1: this compound serves as a valuable reagent in organic synthesis. It can be converted to 2-Furylmagnesium Iodide [], a Grignard reagent, which plays a crucial role in various carbon-carbon bond formation reactions. This allows for the synthesis of more complex molecules containing the furan ring system.

Q2: How can 2-halofurans, including this compound, be further functionalized?

A2: Electrochemical methods offer a route for the functionalization of 2-halofurans like this compound. For instance, electrolytic methoxylation can introduce a methoxy group to the furan ring []. This method provides an alternative to traditional chemical transformations and can lead to new synthetic possibilities for furan-containing compounds.

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